molecular formula C15H20N4O5 B14410401 Glycinamide, N-acetyl-L-tyrosylglycyl- CAS No. 81543-11-5

Glycinamide, N-acetyl-L-tyrosylglycyl-

Cat. No.: B14410401
CAS No.: 81543-11-5
M. Wt: 336.34 g/mol
InChI Key: PKQLOAZEQQZIMI-LBPRGKRZSA-N
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Description

Glycinamide, N-acetyl-L-tyrosylglycyl- is a synthetic peptide compound with a molecular formula of C16H22N4O5 This compound is a derivative of glycinamide, which is an amide of the amino acid glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycinamide, N-acetyl-L-tyrosylglycyl- typically involves the coupling of N-acetyl-L-tyrosine with glycinamide. The process begins with the protection of the amino and carboxyl groups of N-acetyl-L-tyrosine, followed by the activation of the carboxyl group using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The activated carboxyl group is then coupled with glycinamide under mild conditions to form the desired peptide bond.

Industrial Production Methods

Industrial production of Glycinamide, N-acetyl-L-tyrosylglycyl- may involve solid-phase peptide synthesis (SPPS) techniques. In SPPS, the peptide is synthesized on a solid resin support, allowing for efficient purification and high yield. The process involves repeated cycles of amino acid coupling, deprotection, and washing, followed by cleavage of the peptide from the resin and final purification.

Chemical Reactions Analysis

Types of Reactions

Glycinamide, N-acetyl-L-tyrosylglycyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.

    Reduction: The amide bonds in the peptide can be reduced under specific conditions to form amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of the tyrosine residue.

    Reduction: Amines derived from the reduction of amide bonds.

    Substitution: Alkylated or acylated derivatives of the peptide.

Scientific Research Applications

Glycinamide, N-acetyl-L-tyrosylglycyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycinamide, N-acetyl-L-tyrosylglycyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, the phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their function. Additionally, the peptide can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglycinamide: A glycine derivative with similar structural features.

    Acetylleucine: A modified amino acid used in the treatment of neurological disorders.

    Glycineamide: The amide derivative of glycine, used in various biochemical applications.

Uniqueness

Glycinamide, N-acetyl-L-tyrosylglycyl- is unique due to its specific combination of glycinamide and N-acetyl-L-tyrosine, which imparts distinct chemical and biological properties. The presence of the tyrosine residue allows for unique interactions with proteins and enzymes, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

81543-11-5

Molecular Formula

C15H20N4O5

Molecular Weight

336.34 g/mol

IUPAC Name

(2S)-2-acetamido-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C15H20N4O5/c1-9(20)19-12(6-10-2-4-11(21)5-3-10)15(24)18-8-14(23)17-7-13(16)22/h2-5,12,21H,6-8H2,1H3,(H2,16,22)(H,17,23)(H,18,24)(H,19,20)/t12-/m0/s1

InChI Key

PKQLOAZEQQZIMI-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N

Origin of Product

United States

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